molecular formula C18H28Cl3N3 B8258697 N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride

N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride

Cat. No.: B8258697
M. Wt: 392.8 g/mol
InChI Key: UMWILMBUPFYHIP-UHFFFAOYSA-N
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Description

N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine;trihydrochloride is an organic compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of benzyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine can be synthesized by the reduction of its Schiff base analog. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: Reduction reactions can further stabilize the compound by converting imine bonds to amine bonds.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Potassium borohydride is commonly used as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction stabilizes the compound as amines.

Scientific Research Applications

N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as DNA. The compound binds to DNA through electrostatic interactions, which can affect the structure and function of the DNA . This binding is important for its potential therapeutic applications and its role in biological research.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine
  • N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine hydrochloride
  • N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine trihydrochloride

Uniqueness

N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine;trihydrochloride is unique due to its specific structure, which allows it to form stable complexes with transition metals and interact with biological molecules. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications.

Properties

IUPAC Name

N'-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3.3ClH/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18;;;/h1-10,19-21H,11-16H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWILMBUPFYHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCNCCNCC2=CC=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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